

A Technical Guide to Bis(glycinato)copper(II): Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-aminoacetoxy)copper*

Cat. No.: *B075891*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(glycinato)copper(II), with the chemical formula $C_4H_8CuN_2O_4$, is a coordination complex of significant interest due to its well-defined structure, accessible synthesis, and relevance in biological systems as a source of copper. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for the synthesis and characterization of its isomers, and a discussion of its potential applications, particularly in the context of drug development and as a pharmaceutical intermediate.

Introduction

Bis(glycinato)copper(II), also known as copper(II) glycinate, is a metal complex where a central copper ion is chelated by two glycinate ligands.[1] The glycinate anion ($NH_2CH_2COO^-$), being a bidentate ligand, forms two coordination bonds with the copper(II) ion through its nitrogen and oxygen atoms, resulting in a stable five-membered ring structure.[2] This chelation enhances the bioavailability of copper, making it a subject of study for nutritional supplements and potential therapeutic applications.[3] The complex exists as two geometric isomers, cis and trans, which can be selectively synthesized and interconverted.[4]

Molecular Properties and Characterization

The fundamental properties of bis(glycinato)copper(II) are summarized in the table below. The compound can exist in both anhydrous and monohydrated forms.[2]

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₈ CuN ₂ O ₄	[5]
Molecular Weight	211.66 g/mol	[5][6]
IUPAC Name	bis(glycinato)copper(II)	[2]
Synonyms	Copper(II) glycinate, Cupric glycinate	[3][7]
CAS Number	13479-54-4 (anhydrous)	[2]
Appearance	Blue to dark blue solid	[8]
Isomerism	Exists as cis and trans geometric isomers.	[2]

Isomer Characterization

The cis and trans isomers of bis(glycinato)copper(II) can be distinguished by their physical properties and spectroscopic data, particularly infrared (IR) spectroscopy.[2] The trans isomer, having a higher degree of symmetry, generally exhibits fewer IR bands in the fingerprint region compared to the cis isomer.[7] Specifically, the $\nu(\text{Cu-N})$ vibrations can be indicative: the cis isomer shows two bands (asymmetric and symmetric) while the trans isomer shows only one. [7]

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol describes the synthesis of the kinetically favored cis isomer.[5]

Materials:

- Copper(II) acetate monohydrate ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$)
- Glycine ($\text{NH}_2\text{CH}_2\text{COOH}$)

- Deionized water
- 95% Ethanol

Procedure:

- Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water.
- Add 25 mL of hot 95% ethanol to the copper(II) acetate solution and maintain the temperature around 70°C.[4]
- In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
- Add the hot glycine solution to the hot copper(II) acetate solution with stirring.
- Cool the resulting solution in an ice bath to precipitate needle-like crystals of cis-bis(glycinato)copper(II) monohydrate.[1]
- Collect the crystals by filtration, wash with small portions of ethanol, and air dry.[1]

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically more stable trans isomer can be obtained through the isomerization of the cis form.[9]

Materials:

- cis-Bis(glycinato)copper(II) monohydrate
- Glycine
- Deionized water

Procedure:

- Place approximately 1.5 g of the prepared cis-isomer and 1.0 g of glycine into a round-bottom flask.[10]
- Add 10 mL of deionized water to the flask.

- Heat the suspension under reflux for one hour. The cis isomer will initially dissolve and then the trans isomer will precipitate.[10]
- Filter the hot mixture to collect the crystals of trans-bis(glycinato)copper(II).
- Wash the product with deionized water and air dry.

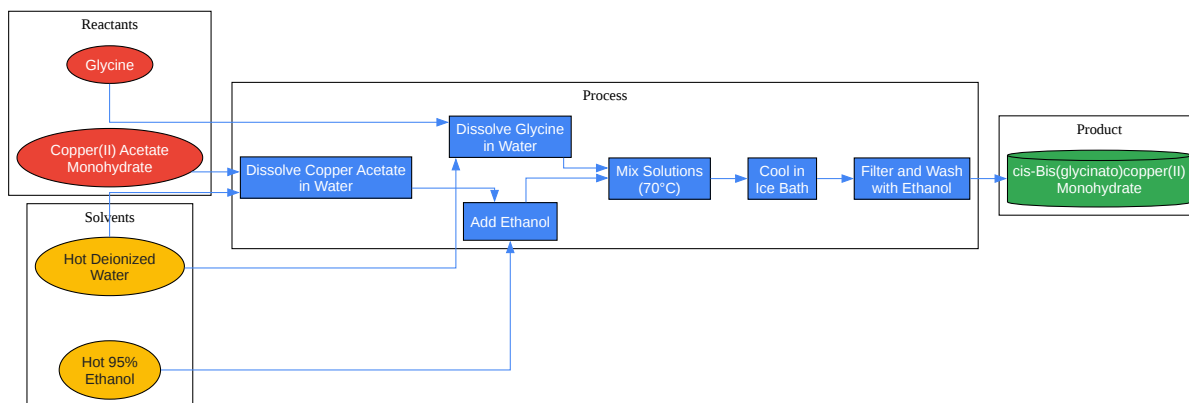
Role in Drug Development and Biological Systems

While bis(glycinato)copper(II) is primarily utilized as a nutritional supplement, the broader context of copper's role in biological systems and the use of copper-binding compounds in medicine are highly relevant to drug development professionals.[11][12] Copper is an essential trace element that serves as a cofactor for numerous enzymes involved in critical cellular processes.[13] However, dysregulation of copper homeostasis is implicated in various diseases, including cancer and neurodegenerative disorders.[3]

Copper chelators and copper complexes have been investigated as potential therapeutic agents.[14] For instance, copper is known to be a modulator of several cell signaling pathways, including the MAPK and TGF- β pathways.[14][15] The ability of copper ions to influence these pathways has led to the exploration of copper-based drugs for cancer therapy.[16]

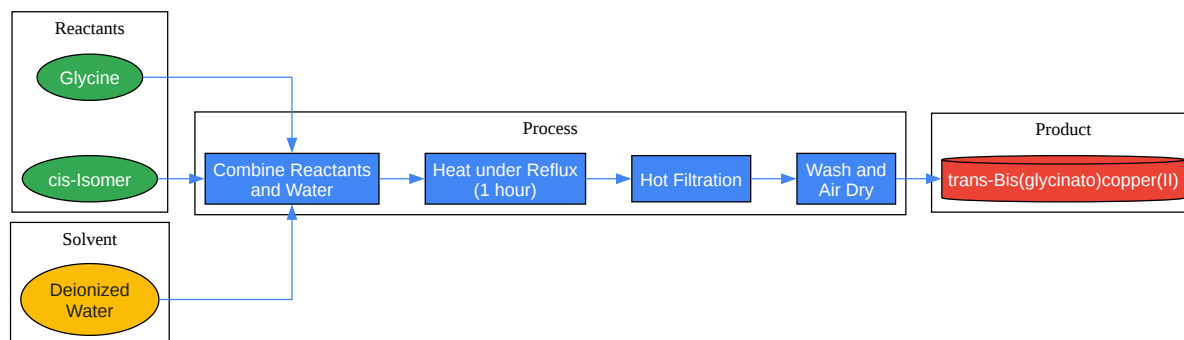
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of bis(glycinato)copper(II) isomers and a conceptual representation of copper's involvement in a key signaling pathway.



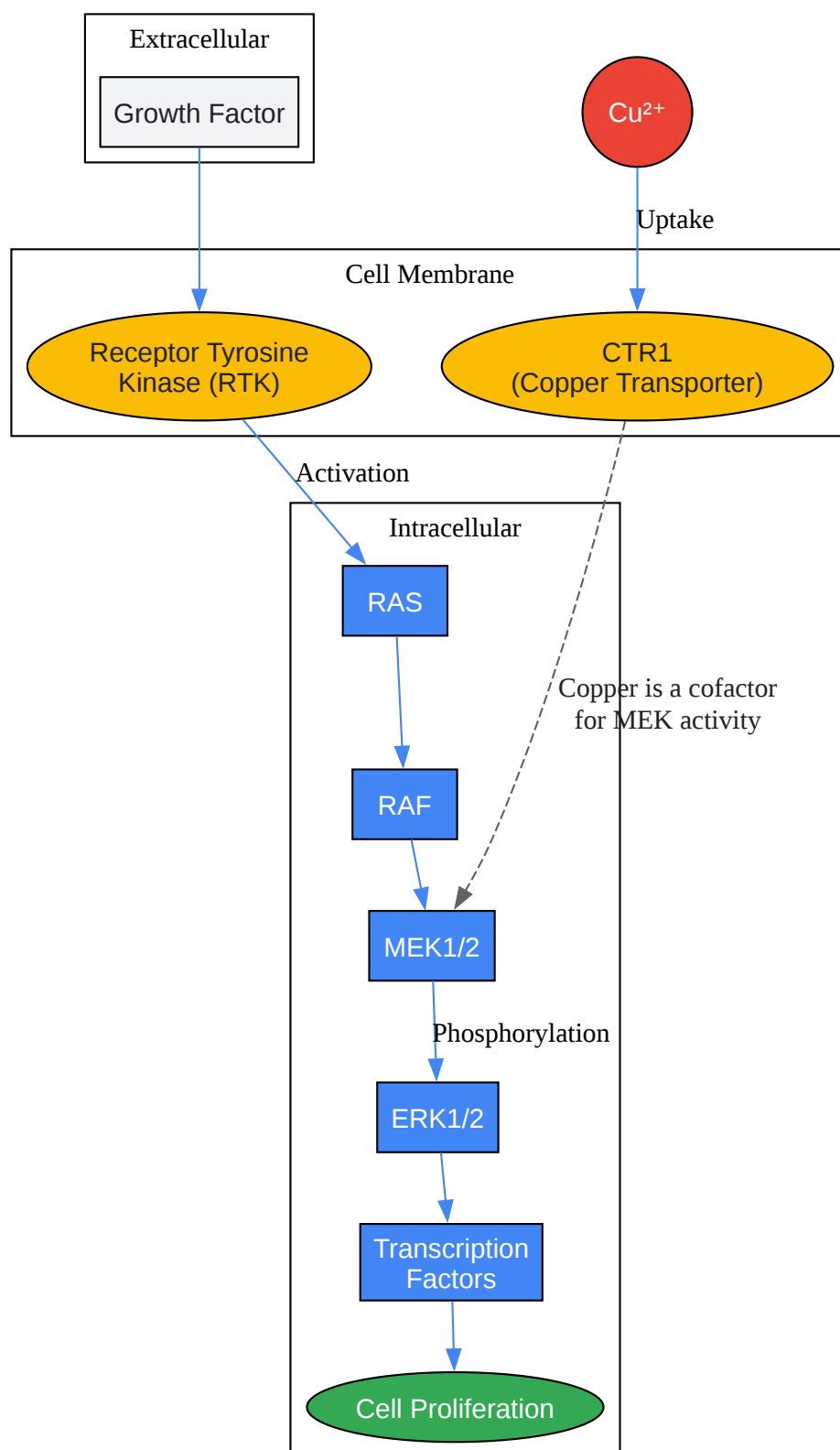
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Caption: Workflow for the synthesis of cis-bis(glycinato)copper(II) monohydrate.



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Caption: Experimental workflow for the isomerization of cis to trans-bis(glycinato)copper(II).



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Caption: Conceptual overview of copper's role in the MAPK signaling pathway.

Conclusion

Bis(glycinato)copper(II) is a well-characterized coordination complex with straightforward and reproducible synthetic routes for its geometric isomers. Its primary application lies in nutritional supplementation, owing to the enhanced bioavailability of chelated copper. For professionals in drug development, an understanding of this compound and the broader role of copper in biological signaling pathways can inform the design of novel metallodrugs and therapeutic strategies that target copper-dependent cellular processes. The experimental protocols provided herein offer a practical foundation for the synthesis and study of this compound in a research setting.

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- To cite this document: BenchChem. [A Technical Guide to Bis(glycinato)copper(II): Synthesis, Characterization, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075891#molecular-weight-and-formula-of-c4h8cun2o4]

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